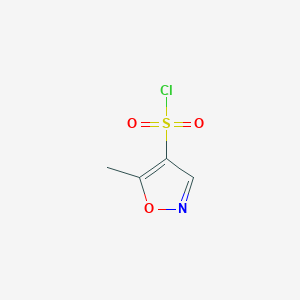
5-Methyl-4-isoxazolesulfonyl chloride
Vue d'ensemble
Description
Isoxazoles are a class of heterocyclic aromatic organic compounds containing a five-membered ring composed of three carbon atoms and one nitrogen atom adjacent to one oxygen atom. The synthesis and functionalization of isoxazole derivatives have been a subject of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. One efficient method involves the AlCl3-mediated electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-methyloximes to produce 4-sulfenyl isoxazoles . Another approach utilizes a three-component reaction catalyzed by sulfated polyborate to synthesize 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, which features a solvent-free condition and high yields . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for further functionalization into highly functionalized isoxazole derivatives . The use of N-bromosuccinimide (NBS) promotes the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, which is a simple and efficient method yielding good to high yields .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For instance, density functional theory (DFT) has been used to predict the geometrical properties and vibrational wavenumbers of isoxazole derivatives, such as 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one . The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined by time-dependent DFT (TD-DFT) .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical transformations. For example, the synthesis of 5-isoxazolylsulfonyl chlorides involves the oxidative chlorination of 5-(benzylthio)isoxazoles, leading to a mixture of isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides . The ratio of these products depends on the substituents present in the isoxazole ring. These sulfonyl chlorides are promising reagents for constructing bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be predicted using computational tools. For instance, a series of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones were assessed for molecular properties, drug-likeness, lipophilicity, and solubility parameters . These properties are crucial for determining the potential of isoxazole derivatives as pharmaceutical agents.
Applications De Recherche Scientifique
1. Carbonic Anhydrase Inhibitors
5-Methyl-4-isoxazolesulfonyl chloride derivatives have shown potential as carbonic anhydrase inhibitors. A study by Casini et al. (2003) demonstrated that benzolamide analogs derived from 3- and 4-carboxybenzenesulfonyl chloride combined with 5-amino-1,3,4-thiadiazole-2-sulfonamide/5-imino-4-methyl-delta(2)-1,3,4-thiadiazoline-2-sulfonamide exhibited high affinity for carbonic anhydrase isozymes CA I, II, and IV. These compounds were found to be effective as topical antiglaucoma agents in normotensive rabbits, showing better efficacy and prolonged duration of action compared to standard drugs (Casini, Scozzafava, Mincione, Menabuoni, Starnotti, & Supuran, 2003).
2. Synthesis of Bioactive Compounds
Lebed' et al. (2017) explored the synthesis of 5-(chlorosulfonyl)isoxazoles, which can act as promising reagents for constructing prospective bioactive compounds. The study outlined methods for synthesizing these compounds with varying yields, offering a pathway for developing new substances with potential biological activity (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).
Propriétés
IUPAC Name |
5-methyl-1,2-oxazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-4(2-6-9-3)10(5,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYUNYVEEFPQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379837 | |
| Record name | 5-Methyl-4-isoxazolesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-isoxazolesulfonyl chloride | |
CAS RN |
321309-26-6 | |
| Record name | 5-Methyl-4-isoxazolesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2-oxazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)
![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)


![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)
![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

